Estradiol-d3

Catalog No.
S788214
CAS No.
79037-37-9
M.F
C18H24O2
M. Wt
275.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Estradiol-d3

CAS Number

79037-37-9

Product Name

Estradiol-d3

IUPAC Name

(8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C18H24O2

Molecular Weight

275.4 g/mol

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i7D2,17D

InChI Key

VOXZDWNPVJITMN-SPGJGCHISA-N

SMILES

Array

Synonyms

(17α)-Estra-1,3,5(10)-triene-3,17-diol-d3; 1,3,5-Estratriene-3,17α-diol-d3; 13β-Methyl-1,3,5(10)-gonatriene-3,17α-diol-d3; 17-Epiestradiol-d3; 17α-Oestradiol-d3; 3,17-Dihydroxyestratriene-d3; 3,17α-Dihydroxyoestra-1,3,5(10)-triene-d3; Alfatradiol-d3

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O

Isomeric SMILES

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4)O)C)O

The exact mass of the compound 17beta-Estradiol-16,16,17-d3 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Estradiol-d3 is the deuterium-labeled form of 17β-Estradiol, a primary estrogenic steroid hormone. In analytical chemistry, its principal and most critical application is as a stable isotope-labeled internal standard (SIL-IS) for isotope dilution mass spectrometry (IDMS). This technique is considered the gold standard for the accurate quantification of endogenous estradiol in complex biological matrices like serum and plasma, largely because the SIL-IS shares nearly identical physicochemical properties with the unlabeled analyte. This ensures co-elution during chromatography and similar behavior during sample extraction and ionization, which is essential for correcting analytical variability and achieving high precision and accuracy in methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Substituting Estradiol-d3 with unlabeled estradiol, a different deuterated steroid (e.g., Estriol-d3), or a ¹³C-labeled analog is not viable for high-stakes quantitative assays. Unlabeled estradiol cannot serve as an internal standard because it is indistinguishable from the target analyte in the mass spectrometer. Using a structurally similar but non-isotopic standard (e.g., a different hormone) fails to adequately correct for matrix effects and analyte-specific losses during sample preparation because of differences in chromatographic retention time and ionization efficiency. While other deuterated (e.g., Estradiol-d4) or ¹³C-labeled estradiol standards can be used, Estradiol-d3 is specifically validated in numerous high-order reference measurement procedures. The choice of isotopologue is critical, as the position and number of deuterium atoms can affect chromatographic behavior and isotopic stability; labels on exchangeable sites (like -OH) or those that cause significant chromatographic shifts relative to the analyte can compromise quantification accuracy. Therefore, for established, validated methods, using the exact specified internal standard, Estradiol-d3, is required for reproducibility and traceability.

Enabling High Accuracy in CDC-Standardized Reference Measurement Procedures

In a CDC Hormone Standardization (HoSt) Program, an LC-MS/MS method using isotopic internal standards including Estradiol-d3 demonstrated consistently high accuracy over a two-year period. The mean bias compared to a high-order reference method was only -0.84% for estradiol, with a total precision (CV) of 3.3–5.3% across low, medium, and high concentration quality control pools. This level of accuracy is critical for clinical and epidemiological studies and is a direct result of using a stable, co-eluting internal standard like Estradiol-d3 to correct for analytical variability.

Evidence DimensionMethod Accuracy (Mean Bias)
Target Compound Data-0.84% (for estradiol using isotopic standard)
Comparator Or BaselineHigh-Order Reference Method
Quantified DifferenceLess than 1% deviation from the reference value.
ConditionsTwo-year evaluation in the CDC Hormone Standardization (HoSt) Program for human serum analysis via LC-MS/MS.

This demonstrates that using Estradiol-d3 enables methods to meet the stringent accuracy requirements for clinical reference standards, a feat not achievable with external calibration or non-isotopic standards.

Superior Specificity and Precision in Low-Concentration Serum Analysis

An isotope dilution-gas chromatography/mass spectrometry (ID-GC/MS) method for serum estradiol utilized Estradiol-d3 as the internal standard. The method demonstrated excellent accuracy, with measured values of Certified Reference Materials (CRMs) falling within 4.2% of their stated values. Critically, the use of Estradiol-d3 allowed for reliable quantification at low physiological concentrations (e.g., 100 ng/L), where a high signal-to-noise ratio of ~100 was achieved. Immunoassays, a common alternative, often lack the specificity required for such low-level analysis due to cross-reactivity.

Evidence DimensionAccuracy vs. Certified Reference Materials (CRMs)
Target Compound DataWithin 4.2% of stated values for CRMs 576, 577, and 578.
Comparator Or BaselineImmunoassays (qualitatively noted for lower specificity)
Quantified DifferenceThe ID-GC/MS method provides certified accuracy, whereas immunoassays are prone to interferences and cross-reactivity.
ConditionsID-GC/MS analysis of estradiol in human serum after extraction and derivatization.

For low-concentration clinical research, the specificity provided by using Estradiol-d3 in a mass spectrometry workflow is essential for avoiding the inaccurate results common with less specific methods like immunoassays.

Process Compatibility: Stability of Deuterium Labels at Non-Exchangeable Positions

Estradiol-d3 (17β-Estradiol-16,16,17-d3) has its deuterium labels on the D-ring of the steroid backbone, which are non-exchangeable positions. This is a critical procurement attribute compared to analogs where deuterium may be on labile sites (e.g., hydroxyl groups). Standards with labile deuterium can undergo H/D exchange with the solvent or matrix during sample preparation (e.g., extraction, derivatization) or chromatography, leading to a loss of the internal standard signal and inaccurate quantification. The chemical stability of the C-D bonds at the 16 and 17 positions ensures the integrity of the mass shift throughout the analytical process, a key requirement for a robust internal standard.

Evidence DimensionIsotopic Label Position & Stability
Target Compound DataDeuterium on stable, non-exchangeable C16 and C17 positions.
Comparator Or BaselineHypothetical standards with deuterium on labile -OH groups.
Quantified DifferenceQualitative but critical: No risk of H/D exchange vs. significant risk of exchange and signal loss.
ConditionsStandard sample preparation workflows involving solvents, pH changes, and heating (e.g., derivatization).

This ensures that the internal standard remains chemically and isotopically intact throughout the entire analytical workflow, providing reliable and reproducible quantification batch after batch.

Clinical Chemistry: Establishing Reference Intervals and Standardizing Routine Assays

For laboratories developing or validating high-performance LC-MS/MS assays for clinical diagnostics or epidemiological research. Using Estradiol-d3 is essential for creating methods that can be certified against reference standards, such as those from the CDC HoSt Program, ensuring inter-laboratory comparability and long-term analytical accuracy.

Pharmaceutical Bioanalysis: Pharmacokinetic (PK) and Bioequivalence Studies

In regulated bioanalysis supporting drug development, accurate measurement of endogenous hormone levels is often required to assess drug effects. Estradiol-d3 provides the necessary precision and accuracy to reliably quantify estradiol in plasma or serum, meeting stringent regulatory guidelines for method validation.

Environmental and Food Safety Testing: Trace-Level Quantification of Hormones

For monitoring trace levels of hormonal contaminants in environmental samples (e.g., water) or food products. The use of Estradiol-d3 in an isotope dilution method allows for highly sensitive and specific quantification, overcoming complex matrix effects to meet regulatory detection limits.

XLogP3

4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

275.196460242 Da

Monoisotopic Mass

275.196460242 Da

Heavy Atom Count

20

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H340 (100%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Dates

Last modified: 08-15-2023

Explore Compound Types